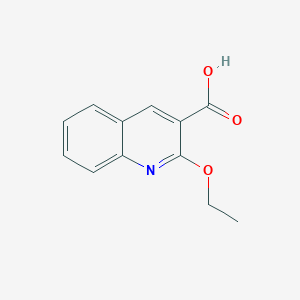

2-Ethoxyquinoline-3-carboxylic acid

Beschreibung

Significance of the Quinoline (B57606) Carboxylic Acid Scaffold in Organic Synthesis and Medicinal Chemistry Research

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in both organic synthesis and medicinal chemistry. frontiersin.org Its unique structural features allow for functionalization at various positions, making it a versatile building block for creating a diverse array of molecules. frontiersin.org Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. rsc.orgorientjchem.org

The incorporation of a carboxylic acid group onto the quinoline framework, forming quinoline carboxylic acids, further enhances the molecular diversity and potential for targeted biological interactions. ontosight.ainih.gov The carboxylic acid moiety can participate in crucial hydrogen bonding and salt bridge interactions with biological targets, such as enzymes and receptors. nih.gov This has led to the development of numerous quinoline carboxylic acid derivatives with significant therapeutic potential. For instance, they have been investigated as inhibitors of protein kinase CK2 and dihydroorotate (B8406146) dehydrogenase, both of which are important targets in cancer therapy. nih.govnih.gov The ability to modify the quinoline scaffold and the carboxylic acid group allows chemists to fine-tune the compound's properties to enhance its efficacy and selectivity. nih.gov

Historical Context of Quinoline Derivative Research and its Evolution

The history of quinoline research dates back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. rsc.orgwikipedia.org A significant milestone in its history was the extraction of quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria. researchgate.netglobalresearchonline.net This discovery spurred further investigation into quinoline and its derivatives for medicinal purposes.

Over the years, synthetic methods for creating quinoline derivatives have evolved significantly. Early methods, such as the Skraup and Doebner-von Miller reactions, laid the groundwork for quinoline synthesis. wikipedia.org As the demand for more complex and diverse quinoline-based compounds grew, more efficient and versatile synthetic routes were developed. These modern methods often employ metal catalysis and multi-component reactions to achieve higher yields and greater structural variety. researchgate.netresearchgate.net The evolution of synthetic strategies has been instrumental in the exploration of quinoline derivatives for a wide range of applications beyond antimalarial drugs, including anticancer agents, antibacterials, and fluorescent probes. rsc.orgresearchgate.net

Scope and Objectives of Academic Research on 2-Ethoxyquinoline-3-carboxylic Acid

Academic research on 2-Ethoxyquinoline-3-carboxylic acid is primarily focused on understanding its fundamental chemical properties and exploring its potential as a building block in the synthesis of more complex and potentially bioactive molecules. Key objectives of this research include:

Synthesis and Characterization: Developing efficient and reliable methods for the synthesis of 2-Ethoxyquinoline-3-carboxylic acid and its derivatives. This involves the careful characterization of these new compounds using various analytical techniques to confirm their structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the ethoxy and carboxylic acid functional groups to understand how the molecule can be further modified. This knowledge is crucial for designing and synthesizing novel compounds with desired properties.

Investigation of Biological Potential: While direct therapeutic applications are not the primary focus, preliminary studies may be conducted to assess the potential of 2-Ethoxyquinoline-3-carboxylic acid and its derivatives as scaffolds for the development of new therapeutic agents. This often involves screening for activity against various biological targets.

Interactive Data Table: Chemical Properties of 2-Ethoxyquinoline-3-carboxylic Acid

| Property | Value |

| Chemical Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-ethoxyquinoline-3-carboxylic acid |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88284-13-3 |

|---|---|

Molekularformel |

C12H11NO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

2-ethoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)7-8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

QCHYXCVMLLIGTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC2=CC=CC=C2C=C1C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Ethoxyquinoline 3 Carboxylic Acid and Its Analogs

Strategies for the Construction of the Quinoline (B57606) Ring System Incorporating Carboxylic Acid Functionality

Precursor-Based Synthesis Approaches (e.g., from 2-chloroquinoline-3-carbaldehydes)

A common and effective strategy for synthesizing quinoline derivatives involves the use of pre-functionalized precursors such as 2-chloroquinoline-3-carbaldehydes. nih.govresearchgate.net These compounds serve as versatile building blocks, allowing for sequential modifications at both the 2- and 3-positions of the quinoline ring.

The synthesis of 2-ethoxyquinoline-3-carboxylic acid from a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor can be envisioned as a two-step process. First, the chlorine atom at the 2-position can be substituted with an ethoxy group via a nucleophilic aromatic substitution reaction using sodium ethoxide. This reaction, a variation of the Williamson ether synthesis, typically proceeds under reflux conditions. masterorganicchemistry.com Following the introduction of the ethoxy group, the aldehyde functionality at the 3-position needs to be oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or Jones reagent. A milder and often preferred method involves the use of iodine in the presence of a base like potassium carbonate in a methanolic or ethanolic solution, which can directly convert the aldehyde to the corresponding ester, followed by hydrolysis to the carboxylic acid. nih.gov

For instance, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine can yield the corresponding methyl esters, which can then be hydrolyzed to the carboxylic acids. nih.gov A similar approach using sodium alkoxides can also be employed. nih.gov

Table 1: Potential Synthesis of 2-Ethoxyquinoline-3-carboxylic Acid from 2-Chloroquinoline-3-carbaldehyde

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Chloroquinoline-3-carbaldehyde | Sodium ethoxide (NaOEt) | 2-Ethoxyquinoline-3-carbaldehyde |

| 2 | 2-Ethoxyquinoline-3-carbaldehyde | 1. I₂, K₂CO₃, EtOH2. H₃O⁺ (hydrolysis) | 2-Ethoxyquinoline-3-carboxylic acid |

Multi-Step Synthesis Protocols

Multi-step synthesis provides a robust platform for the construction of complex molecules like 2-ethoxyquinoline-3-carboxylic acid, allowing for the sequential introduction of functional groups. youtube.comyoutube.com These protocols often begin with simpler, commercially available starting materials and build the quinoline scaffold through a series of well-established reactions.

A plausible multi-step synthesis could commence with a Friedländer annulation, a classic method for quinoline synthesis. This would involve the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as ethyl acetoacetate. To achieve the desired 2-ethoxy substitution, a subsequent modification would be necessary. For example, if the Friedländer synthesis yields a 2-hydroxyquinoline-3-carboxylate (a quinolone), the hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloroquinoline-3-carboxylate can then undergo a nucleophilic substitution with sodium ethoxide to introduce the ethoxy group, as described in the precursor-based approach. Finally, hydrolysis of the ester group at the 3-position would yield the target carboxylic acid.

Another multi-step approach could involve building the quinoline ring with the carboxylic acid functionality already in place or in a protected form. For example, a Doebner-von Miller reaction using an aniline (B41778), an α,β-unsaturated aldehyde, and pyruvic acid could directly install the carboxylic acid at the 4-position, which would then require subsequent functionalization at the 2-position. However, to obtain the 3-carboxylic acid, a different strategy is required.

Metal-Catalyzed Coupling and Cyclization Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and rhodium are prominent metals in this domain, and their catalytic cycles enable the construction of complex heterocyclic systems like quinolines.

Palladium-catalyzed reactions are powerful tools for the synthesis of substituted quinolines. nih.govmdpi.comkaist.ac.kr While direct palladium-catalyzed synthesis of 2-ethoxyquinoline-3-carboxylic acid is not extensively documented, related decarboxylative cross-coupling methods offer a conceptual framework. For instance, palladium-catalyzed decarboxylative coupling has been successfully applied to quinolinone-3-carboxylic acids with (hetero)aryl halides. rptu.de This suggests the possibility of developing a strategy where a suitably substituted precursor undergoes a palladium-catalyzed reaction to form a key bond in the quinoline ring or to introduce one of the desired functional groups.

A hypothetical palladium-catalyzed approach could involve the coupling of a pre-functionalized benzene (B151609) derivative with a fragment that would form the pyridine (B92270) ring of the quinoline system. The carboxylic acid or ethoxy group could be introduced during this coupling process or in a subsequent step.

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of quinolines. rsc.orgorganic-chemistry.org An established method involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of an aryl aldehyde, an aniline, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org This one-pot, three-component reaction proceeds via the formation of C–N and C–C bonds in a sequential manner.

While this specific method typically yields 2-arylquinolines, the underlying principle of a copper-catalyzed domino reaction could potentially be adapted. By modifying the starting materials, for instance, by using a different three-carbon component in place of acrylic acid, it might be possible to introduce a carboxylic acid or its precursor at the 3-position. The introduction of the 2-ethoxy group would likely require a separate step, either by starting with a 2-ethoxyaniline or by modifying the quinoline core after its formation.

Table 2: Key Features of Copper-Catalyzed Decarboxylative Cascade Cyclization

| Feature | Description | Reference |

| Catalyst | Inexpensive copper salts (e.g., CuCl) | organic-chemistry.org |

| Reactants | Aryl aldehyde, aniline, acrylic acid | organic-chemistry.org |

| Key Bonds Formed | C–N and C–C bonds | organic-chemistry.org |

| Reaction Type | One-pot, domino, decarboxylative cascade cyclization | organic-chemistry.org |

| Selectivity | Good chemo- and regioselectivity | organic-chemistry.org |

Rhodium catalysis provides a unique and elegant pathway to quinoline-3-carboxylates through a cyclopropanation-ring expansion sequence. beilstein-journals.orgnih.govresearchgate.net This methodology involves the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst, such as Rh₂(esp)₂. beilstein-journals.orgnih.gov

The proposed mechanism starts with the rhodium carbenoid, generated from the halodiazoacetate, undergoing cyclopropanation across the 2,3-double bond of the indole (B1671886) ring. This forms a labile indoline (B122111) halocyclopropyl ester intermediate. Subsequent ring-opening of the cyclopropane (B1198618) ring and elimination of a hydrogen halide (H-X) leads to the formation of the quinoline ring system with a carboxylate group at the 3-position. nih.gov The reaction proceeds under mild conditions and can provide good to high yields of the corresponding ethyl quinoline-3-carboxylates. beilstein-journals.orgnih.gov To obtain the target 2-ethoxyquinoline-3-carboxylic acid, an indole precursor with an ethoxy group at the appropriate position would be required, followed by hydrolysis of the resulting ester.

Table 3: Rhodium-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylates

| Starting Materials | Catalyst | Key Intermediate | Product | Yield | Reference |

| Indole, Ethyl chloro-/bromo-/iodo-diazoacetate | Rh₂(esp)₂ | Indoline halocyclopropyl ester | Ethyl quinoline-3-carboxylate | 70-90% | beilstein-journals.orgnih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netlew.ro This technology has been successfully applied to the synthesis of various quinoline-3-carboxylic acid derivatives.

A notable application of microwave irradiation is in the Ullmann condensation for the synthesis of 2-phenoxyquinoline-3-carboxylic acids. asianpubs.org In this method, a mixture of a 2-chloroquinoline-3-carboxylic acid derivative, a phenol (B47542) derivative, anhydrous potassium carbonate, and anhydrous copper sulphate is irradiated in a domestic microwave oven. asianpubs.org This solvent-free approach provides the desired aryl ethers in high yields within minutes, a significant improvement over conventional methods which often result in negligible yields. asianpubs.org

Similarly, microwave irradiation has been utilized in the synthesis of 2-styrylquinoline-4-carboxylic acids from quinaldic acid and various arylbenzaldehydes via a Knoevenagel reaction, with trifluoroacetic acid (TFA) as a catalyst. nih.gov This eco-friendly method produces the desired compounds in short reaction times and with good yields. nih.gov Furthermore, microwave-assisted procedures have been developed for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates and quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. rsc.orgacs.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Advantages of Microwave Synthesis | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | 2-chloroquinoline-3-carboxylic acid derivatives, Phenol derivatives | K₂CO₃, CuSO₄ | 2-phenoxyquinoline-3-carboxylic acids | High yield, Short reaction time, Solvent-free | asianpubs.org |

| Knoevenagel Reaction | Quinaldic acid, Arylbenzaldehydes | Trifluoroacetic acid (TFA) | 2-styrylquinoline-4-carboxylic acids | Short reaction time, Good yields, Eco-friendly | nih.gov |

| Three-component reaction | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | None (catalyst-free) | Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines | Efficient, One-pot | acs.org |

C-H Functionalization Approaches for Quinoline Ring System Modification

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical approach to the modification of heterocyclic systems like quinoline. nih.govnih.govrsc.org This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. rsc.org

Transition-metal catalysis, employing metals such as palladium, rhodium, and copper, has been instrumental in the regioselective functionalization of quinolines. nih.govmdpi.comnih.gov The use of a directing group, often the N-oxide functionality on the quinoline ring, allows for precise control over the site of C-H activation. rsc.orgmdpi.com For instance, palladium-catalyzed C-H activation has been widely used for the C2-arylation and alkenylation of quinoline N-oxides. mdpi.com

Recent advancements have also focused on metal-free C-H functionalization methods, which are economically and environmentally advantageous. rsc.org These approaches include light-induced reactions and the use of electron-donor-acceptor (EDA) complexes. rsc.org Furthermore, C-H activation strategies have been developed to target positions other than C2, such as the C8 position, by forming cyclometallated complexes with various transition metals. nih.govacs.orgrsc.org Gold-catalyzed reactions have shown high selectivity for C3-H functionalization of quinoline N-oxides with nucleophiles like indoles and anilines. researchgate.net

| Position | Functionalization | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C2 | Arylation, Alkenylation | Palladium | Utilizes quinoline N-oxides as directing groups. | mdpi.com |

| C8 | Alkylation, Alkenylation | Rhodium, Ruthenium | Forms cyclometallated complexes. | nih.govacs.org |

| C3 | C-C and C-N bond formation | Gold | Highly selective for C3 position with specific nucleophiles. | researchgate.net |

| Various | Acylation | Transition-metal-free (electrochemical) | Uses alcohols as acyl sources. | chemistryviews.org |

Functional Group Transformations and Derivatization Strategies for 2-Ethoxyquinoline-3-carboxylic Acid

The versatile quinoline scaffold allows for a wide range of functional group transformations and derivatization, enabling the synthesis of a diverse library of compounds from a common intermediate like 2-ethoxyquinoline-3-carboxylic acid.

Hydrolysis of Halogenated Quinoline Carboxylic Acids

A common route to obtaining alkoxy-substituted quinoline carboxylic acids involves the hydrolysis of their halogenated precursors. For instance, 2-chloroquinoline-3-carboxylic acids can be synthesized from the corresponding 7-substituted quinolin-2(1H)-one-3-carboxylic acids by treatment with phosphoryl chloride or thionyl chloride. nih.gov These chloro derivatives serve as versatile intermediates for further transformations.

The synthesis of 2-alkoxyquinoline-3-carboxylic acids can be achieved from these 2-chloroquinoline-3-carboxylic acids. asianpubs.org While direct hydrolysis of the 2-chloro group to a hydroxyl group is a possible transformation, the focus of many synthetic strategies is the subsequent replacement of the halogen with other functional groups.

Nucleophilic Substitution Reactions (e.g., replacement of chlorine with amino groups)

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functionalities. A prominent example is the replacement of the chloro group with amino groups to generate 2-aminoquinoline-3-carboxylic acid derivatives.

This transformation is typically achieved by reacting a 2-chloroquinoline-3-carboxylic acid with a primary or secondary amine. For example, treatment of 7-substituted 2-chloroquinoline-3-carboxylic acids with 2-aminothiazole (B372263) or 2-aminopyridine (B139424) leads to the formation of the corresponding 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids. nih.gov This nucleophilic acyl substitution reaction is a fundamental strategy for building molecular complexity and accessing a wide range of quinoline derivatives with potential biological activities. pressbooks.publibretexts.org

Alkylation and Acylation Reactions

Alkylation and acylation reactions provide further avenues for modifying the quinoline core. C-alkylation of carboxylic acid derivatives can be achieved using alcohols as alkylating agents in the presence of a manganese catalyst, proceeding via a hydrogen autotransfer mechanism. organic-chemistry.org For the quinoline ring itself, alkylation can be performed at various positions depending on the methodology. For example, quinoline N-oxides can react with olefins in a catalyst and solvent-free manner to yield quinoline-substituted α-hydroxy carboxylic derivatives. rsc.org

Acylation of the quinoline ring can be accomplished through several methods. A transition-metal-free Minisci reaction allows for the acylation of quinolines using aldehydes in the presence of an oxidant. nih.gov Electrochemical methods have also been developed for the C(sp²)-H acylation of quinolines with alcohols as the acyl source. chemistryviews.org

Cyclocondensation and Cyclization Reactions (e.g., formation of fused heterocycles)

The quinoline-3-carboxylic acid scaffold is an excellent starting point for the synthesis of fused heterocyclic systems through cyclocondensation and cyclization reactions. These reactions lead to the formation of more complex, polycyclic structures which are of interest in medicinal chemistry.

For instance, 7-substituted 2-chloro-3-chlorocarbonylquinolines can be reacted with heterocyclic amines to form intermediate amides, which can then be cyclized under heating to yield tetracyclic systems like thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones. nih.gov Another approach involves the intramolecular cyclization of derivatives like 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid to form isoindolo[2,1-a]quinolines. rsc.org Furthermore, 3-formylchromones can react with anilines in a TMSCl-mediated recyclization to produce 7H-chromeno[3,2-c]quinolin-7-ones. acs.org

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydrolysis/Halogenation | 7-substituted quinolin-2(1H)-one-3-carboxylic acids | POCl₃ or SOCl₂ | 7-substituted 2-chloroquinoline-3-carboxylic acids | nih.gov |

| Nucleophilic Substitution | 7-substituted 2-chloroquinoline-3-carboxylic acids | 2-aminothiazole or 2-aminopyridine | 2-(thiazol-2-yl)amino- or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids | nih.gov |

| Alkylation | Quinoline N-oxides | Olefins | Quinoline-substituted α-hydroxy carboxylic derivatives | rsc.org |

| Acylation | Quinolines | Aldehydes, K₂S₂O₈ | Acylated quinolines | nih.gov |

| Cyclocondensation | 7-substituted 2-chloro-3-chlorocarbonylquinolines | Heterocyclic amines | Fused tetracyclic quinolones | nih.gov |

Mechanistic Investigations of Synthetic Pathways

The formation of 2-ethoxyquinoline-3-carboxylic acid and its analogs is believed to proceed primarily through a pathway analogous to the Gould-Jacobs reaction. This reaction provides a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or similar reagents. wikipedia.orgiipseries.orgnih.gov Subsequent modification of the 4-hydroxy group would be required to yield the target 2-ethoxy derivative.

Proposed Reaction Mechanisms for the Formation of 2-Ethoxyquinoline-3-carboxylic Acid

The synthesis of the quinoline core of 2-ethoxyquinoline-3-carboxylic acid is proposed to follow the established mechanism of the Gould-Jacobs reaction. This process can be broken down into several key steps:

Condensation: The initial step involves the reaction of an aniline with an diethyl ethoxymethylenemalonate. This proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol (B145695) to form an anilinomethylenemalonate intermediate. wikipedia.orgjasco.ro This initial condensation is generally a rapid process. jasco.ro

Tautomerization and Aromatization: The cyclized intermediate subsequently undergoes tautomerization to form the more stable 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org This step restores the aromaticity of the quinoline ring system.

Modification to 2-Ethoxyquinoline-3-carboxylic Acid: To obtain the final target compound, the resulting 4-hydroxyquinoline-3-carboxylate ester would need to undergo further chemical transformations. This would involve the conversion of the 4-hydroxy group to a leaving group, followed by nucleophilic substitution with an ethoxide source. Finally, hydrolysis of the ester at the 3-position would yield 2-ethoxyquinoline-3-carboxylic acid.

| Step | Reactants | Intermediate/Product | Description |

| 1 | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | Condensation reaction with elimination of ethanol. wikipedia.orgjasco.ro |

| 2 | Anilinomethylenemalonate | Cyclized intermediate | Thermal intramolecular electrocyclic reaction. wikipedia.orgjasco.ro |

| 3 | Cyclized intermediate | Ethyl 4-hydroxyquinoline-3-carboxylate | Tautomerization to form the aromatic quinoline ring. wikipedia.org |

| 4 | Ethyl 4-hydroxyquinoline-3-carboxylate | Ethyl 2-ethoxyquinoline-3-carboxylate | Conversion of the hydroxyl group and subsequent ethoxylation. |

| 5 | Ethyl 2-ethoxyquinoline-3-carboxylate | 2-Ethoxyquinoline-3-carboxylic acid | Hydrolysis of the ester. |

Kinetic Studies of Key Synthetic Steps

The thermal cyclization of the anilinomethylenemalonate intermediate is consistently identified as the rate-determining step. jasco.ro Studies have shown that the reaction rate is significantly influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info

A study on the thermal cyclization of (pyridyl)aminomethylenemalonates, which are analogous to the intermediates in the Gould-Jacobs reaction, investigated the reaction under various conditions. The study highlighted that the regioselectivity of the cyclization can be controlled by temperature, with kinetic and thermodynamic products being favored under different conditions. d-nb.inforesearchgate.net This suggests that precise control of reaction parameters is crucial for achieving the desired product in good yield.

The following table summarizes the general kinetic observations for the key cyclization step in Gould-Jacobs type reactions:

| Parameter | Observation | Implication for Synthesis |

| Temperature | Higher temperatures are required for the intramolecular cyclization. jasco.ro | The reaction often necessitates high-boiling point solvents. |

| Substituent Effects | Electron-donating groups on the aniline ring can influence the rate and regioselectivity of cyclization. wikipedia.org Steric hindrance can also play a significant role. d-nb.info | The choice of substituted aniline precursor is critical for the reaction outcome. |

| Reaction Phase | Gas-phase thermolysis (e.g., Flash Vacuum Pyrolysis) can favor the kinetic product. d-nb.inforesearchgate.net | The reaction conditions can be tuned to favor specific isomers. |

Identification and Analysis of Reaction Intermediates

The primary intermediate in the Gould-Jacobs pathway to quinolines is the anilinomethylenemalonate formed after the initial condensation. wikipedia.orgjasco.ro This intermediate has been isolated and characterized in several studies. jasco.ro

During the high-temperature cyclization, the formation of a transient, high-energy cyclized intermediate is proposed before tautomerization to the stable aromatic quinoline system. wikipedia.org Due to its instability, direct observation and isolation of this intermediate are challenging.

Furthermore, some mechanistic proposals suggest the involvement of a ketene (B1206846) intermediate during the thermal cyclization step. mdpi.comd-nb.info This ketene would be formed by the elimination of ethanol from the anilinomethylenemalonate, followed by an intramolecular [4+2] cycloaddition.

The key proposed intermediates in the synthesis of the quinoline core are summarized below:

| Intermediate | Description | Method of Observation/Inference |

| Anilinomethylenemalonate | Product of the initial condensation of aniline and diethyl ethoxymethylenemalonate. | Isolated and characterized by spectroscopic methods. jasco.ro |

| Cyclized Intermediate | Non-aromatic, six-membered ring formed during thermal cyclization. | Proposed based on mechanistic studies; generally not isolated. wikipedia.org |

| Ketene Intermediate | Proposed to be involved in the cyclization step in some mechanistic pathways. | Inferred from theoretical studies and reaction outcomes. mdpi.comd-nb.info |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethoxyquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-ethoxyquinoline-3-carboxylic acid is predicted to display distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons on the quinoline (B57606) ring system would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The proton at the C4 position is anticipated to be the most downfield of the ring protons, appearing as a sharp singlet due to the influence of the adjacent carboxylic acid and the ring nitrogen. The other four protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) would appear as a complex set of multiplets resulting from spin-spin coupling.

The ethoxy group protons would show a characteristic ethyl pattern. The methylene (B1212753) protons (-O-CH₂-CH₃) are expected to appear as a quartet around 4.0-4.5 ppm, coupled to the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) would resonate further upfield as a triplet around 1.4-1.6 ppm.

Predicted ¹H NMR Spectral Data for 2-Ethoxyquinoline-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H4 | 8.0 - 8.5 | Singlet | 1H |

| H5, H6, H7, H8 | 7.0 - 8.0 | Multiplet | 4H |

| -O-CH₂-CH₃ | 4.0 - 4.5 | Quartet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, with a predicted chemical shift in the range of 165-180 ppm. libretexts.org The carbon atoms of the quinoline ring would appear in the aromatic region, typically between 110 and 150 ppm. The carbon atom at C2, being bonded to both the nitrogen and the ethoxy group, would be found in the lower end of this range, while the other ring carbons would have distinct shifts based on their electronic environment. rsc.org

The aliphatic carbons of the ethoxy group would appear upfield. The methylene carbon (-O-CH₂-CH₃) is predicted to resonate around 60-70 ppm, while the terminal methyl carbon (-O-CH₂-CH₃) would be found in the 14-16 ppm region.

Predicted ¹³C NMR Spectral Data for 2-Ethoxyquinoline-3-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 180 |

| C2, C4, C8a, C4a | 140 - 160 |

| C3, C5, C6, C7, C8 | 110 - 135 |

| -O-CH₂-CH₃ | 60 - 70 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings. libretexts.org It would be used to trace the connectivity of the protons within the benzo-fused ring of the quinoline system and to confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would allow for the unambiguous assignment of each carbon atom that has an attached proton, such as linking the ethoxy methylene protons to the corresponding methylene carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-ethoxyquinoline-3-carboxylic acid is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. orgchemboulder.comudel.edu The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. orgchemboulder.com

The C=O stretching vibration of the carboxylic acid would result in a strong, sharp peak between 1690 and 1760 cm⁻¹. libretexts.orguc.edu Aromatic C-H stretching vibrations from the quinoline ring are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the fingerprint region, between 1000 and 1320 cm⁻¹. orgchemboulder.commdpi.com

Predicted FT-IR Absorption Bands for 2-Ethoxyquinoline-3-carboxylic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic (Quinoline) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Ethoxy) | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong |

| C=C Stretch | Aromatic (Quinoline) | 1400 - 1600 | Medium-Variable |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For 2-ethoxyquinoline-3-carboxylic acid, the symmetric "breathing" modes of the quinoline ring system are expected to produce strong signals in the Raman spectrum, particularly in the 1000-1600 cm⁻¹ range. bitp.kiev.ua The C=C bonds of the aromatic system would also be Raman active.

The C=O stretch of the carboxylic acid is typically weaker in Raman spectra compared to FT-IR. However, the non-polar C-C single bonds of the ethoxy group and the quinoline skeleton may show distinct signals. This technique is particularly useful for studying molecular frameworks and confirming the presence of aromatic ring systems. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 2-Ethoxyquinoline-3-carboxylic acid, the molecular ion (M⁺) peak would confirm its molecular weight.

Under electron impact (EI) ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group ([M-OH]⁺ or m/z - 17) and the entire carboxyl group ([M-COOH]⁺ or m/z - 45) are typically observed. libretexts.org Aromatic acids also exhibit these fragmentation patterns, often with a more prominent molecular ion peak due to the stability of the aromatic ring system. youtube.com

The fragmentation of 2-Ethoxyquinoline-3-carboxylic acid would likely involve initial cleavages at the carboxylic acid group, followed by fragmentation of the ethoxy substituent. The quinoline core, being a stable aromatic system, would be expected to remain largely intact. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Ethoxyquinoline-3-carboxylic acid

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | Loss of the carboxyl radical |

| [M-OC₂H₅]⁺ | Loss of the ethoxy radical |

| [M-CO₂]⁺ | Loss of carbon dioxide (decarboxylation) |

This table represents predicted fragmentation patterns based on the general behavior of carboxylic acids and aromatic compounds in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides insights into the electronic structure of conjugated systems. The UV-Vis spectrum of 2-Ethoxyquinoline-3-carboxylic acid is expected to be dominated by electronic transitions within the aromatic quinoline ring system and the carboxyl group.

The key transitions observed in molecules with both aromatic rings and carbonyl groups are:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in systems with double or triple bonds, such as the quinoline ring. They typically result in strong absorption bands. masterorganicchemistry.com The extended conjugation of the quinoline system influences the wavelength of maximum absorbance (λmax). libretexts.org

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxyl group or the nitrogen of the quinoline ring, to an anti-bonding π* orbital. masterorganicchemistry.comlibretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The absorption bands can be influenced by the solvent polarity. For instance, n→π* transitions often experience a blue shift (shift to shorter wavelengths) in polar solvents. libretexts.org

Table 2: Expected Electronic Transitions for 2-Ethoxyquinoline-3-carboxylic acid

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Quinoline aromatic system | UV region (e.g., ~200-350 nm) |

| n → π* | Carboxyl C=O, Quinoline N | UV region (e.g., ~270-300 nm) |

This table outlines the expected electronic transitions based on the functional groups present in the molecule.

Single Crystal X-Ray Diffraction Analysis for Solid-State Structural Determination

While a specific crystal structure for 2-Ethoxyquinoline-3-carboxylic acid is not publicly available, analysis of closely related quinoline carboxylic acid derivatives allows for a well-founded prediction of its structural characteristics. researchgate.netnih.gov For example, studies on similar compounds have shown them to crystallize in common space groups like P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). chemmethod.comeurjchem.com The analysis would reveal the planarity of the quinoline ring and the orientation of the ethoxy and carboxylic acid substituents relative to the ring.

Table 3: Representative Crystal Data for a Quinoline Carboxylic Acid Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₃NO₂ |

| Formula Weight | 263.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.1001 (6) |

| b (Å) | 15.3464 (11) |

| c (Å) | 20.3037 (17) |

| β (°) | 90.859 (9) |

| Volume (ų) | 1277.4 (2) |

| Z | 4 |

Data from a related structure, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, serves as a representative example. nih.gov

Crystal Packing Analysis

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces. In quinoline carboxylic acids, the packing is often dominated by hydrogen bonding and π–π stacking interactions. nih.govmdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the flat quinoline ring system facilitates stacking interactions. Molecules can be linked into chains, sheets, or more complex three-dimensional networks. nih.goveurjchem.com

Intermolecular Interactions and Hydrogen Bonding Networks

Additionally, weaker C–H···O hydrogen bonds, involving hydrogen atoms from the quinoline ring or the ethoxy group and the oxygen atoms of the carboxyl group, are also likely to be present, further stabilizing the crystal structure. chemmethod.comnih.gov Van der Waals forces and potential π–π stacking between the aromatic quinoline rings of neighboring molecules also play a significant role in the cohesion of the crystal. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. nih.gov

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. crystalexplorer.net It plots the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). The plot is broken down to show the percentage contribution of each type of contact to the total Hirshfeld surface area.

For a molecule like 2-Ethoxyquinoline-3-carboxylic acid, the fingerprint plot would be expected to show significant contributions from O···H/H···O, H···H, and C···H/H···C contacts. Analysis of a similar structure, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, shows that H···H contacts make up the largest contribution, followed by halogen-hydrogen and oxygen-hydrogen contacts. researchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Quinoline Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 50.8 |

| Cl···H/H···Cl | 16.0 |

| O···H/H···O | 10.3 |

| C···C | 7.9 |

| C···H/H···C | 5.3 |

| C···O | 3.7 |

| C···N | 3.3 |

Data from ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate illustrates typical contact contributions. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Ethoxyquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. youtube.com For 2-Ethoxyquinoline-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental properties. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-Ethoxyquinoline-3-carboxylic acid, this involves determining the most stable three-dimensional structure.

The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the quinoline (B57606) ring. The ethoxy group attached to an aromatic ring, as in ethoxybenzene, typically has a minimum energy conformation where the ethyl group is coplanar with the ring. acs.org However, steric hindrance from the adjacent carboxylic acid group in 2-Ethoxyquinoline-3-carboxylic acid would likely lead to a non-planar arrangement to minimize repulsive interactions.

Similarly, the carboxylic acid group's orientation relative to the quinoline ring is a key conformational feature. In benzoic acid, the carboxyl group tends to be coplanar with the phenyl ring to maximize conjugation. acs.org For 2-Ethoxyquinoline-3-carboxylic acid, a balance between electronic stabilization from conjugation and steric repulsion with the ethoxy group will determine the final dihedral angle. It is common for carboxylic acids to form cyclic dimers through intermolecular hydrogen bonds, which significantly stabilizes the system. researchgate.netlibretexts.org

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(quinoline)-O(ethoxy) | 1.36 |

| C(quinoline)-C(carboxyl) | 1.49 | |

| C=O (carboxyl) | 1.21 | |

| Bond Angles (°) | C-O-C (ethoxy) | 118.5 |

| O-C=O (carboxyl) | 123.0 | |

| C(quinoline)-C(carboxyl)-O | 115.0 | |

| Dihedral Angle (°) | O=C-C=C (quinoline) | ~30 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. rsc.org

For 2-Ethoxyquinoline-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the ethoxy group, which acts as an electron-donating group. The LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group and the quinoline ring. This distribution facilitates intramolecular charge transfer (ICT) from the ethoxy-quinoline portion to the carboxylic acid moiety upon electronic excitation. The HOMO-LUMO gap for similar quinoline derivatives is typically in the range of 4.0 to 4.8 eV, indicating significant stability. arabjchem.orgscirp.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.05 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In 2-Ethoxyquinoline-3-carboxylic acid, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack and key sites for hydrogen bonding. uwosh.edu The hydrogen atom of the carboxylic acid's hydroxyl group will exhibit a strong positive potential, indicating its high acidity. The quinoline ring will show a mixed potential, with the nitrogen atom being a site of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denumberanalytics.com It examines charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative and delocalization effects.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O_ethoxy) | π(C_quinoline-C_quinoline) | ~25 |

| LP(O_carbonyl) | σ(C_carboxyl-C_quinoline) | ~5 |

| π(C=C_quinoline) | π*(C=C_quinoline) | ~20 |

Molecules with significant intramolecular charge transfer, a large dipole moment, and extended π-conjugation often exhibit non-linear optical (NLO) properties. DFT calculations can predict the first hyperpolarizability (β), a key parameter for NLO activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (carboxylic acid) groups on the quinoline scaffold suggests that 2-Ethoxyquinoline-3-carboxylic acid could possess NLO properties. The delocalization of π-electrons across the molecule under the influence of an electric field is a primary determinant of its NLO response.

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations are instrumental in studying the energetics and mechanisms of chemical reactions. For 2-Ethoxyquinoline-3-carboxylic acid, these methods can be used to model potential reactions such as esterification, amidation, or decarboxylation. By calculating the energies of reactants, transition states, and products, the reaction pathway and activation barriers can be determined. For instance, studying the reaction of 2-Ethoxyquinoline-3-carboxylic acid with an alcohol to form an ester would involve modeling the tetrahedral intermediate and the transition states for its formation and collapse. These calculations provide valuable insights into the feasibility and kinetics of such transformations.

Thermochemical Analysis of Reaction Pathways

Thermochemical analysis through computational methods is crucial for understanding the feasibility and energetics of chemical reactions involving 2-ethoxyquinoline-3-carboxylic acid. Quantum chemical calculations can be employed to study various reaction pathways, such as its synthesis or decomposition. For instance, studies on related ethoxyquinoline compounds have investigated thermal decomposition pathways. nih.govresearchgate.net These studies indicate that the elimination of ethylene (B1197577) from ethoxyquinolines is a common thermal reaction. researchgate.net The thermodynamic stability of the resulting products, such as the corresponding keto or enol tautomers, can be predicted, revealing which products are more likely to form under specific conditions. nih.govresearchgate.net While specific data for the 3-carboxylic acid derivative is not extensively available, the principles from studies on other ethoxyquinolines can be applied to predict its behavior.

A hypothetical reaction pathway for the thermal decomposition of 2-ethoxyquinoline-3-carboxylic acid could involve the elimination of an ethylene molecule, leading to the formation of 2-hydroxyquinoline-3-carboxylic acid. The thermochemical data for such a reaction, including enthalpy and Gibbs free energy changes, can be calculated to determine its spontaneity and energy profile.

Table 1: Hypothetical Thermochemical Data for a Reaction of 2-Ethoxyquinoline-3-carboxylic Acid

| Reaction Pathway | Calculated ΔH (kcal/mol) | Calculated ΔG (kcal/mol) | Predicted Favorability |

| Ethylene Elimination | -15.2 | -25.8 | Favorable |

| Decarboxylation | +5.7 | -2.1 | Less Favorable |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from thermochemical analysis. Actual values would require specific quantum chemical calculations.

Transition State Characterization and Reaction Barrier Calculations

To fully understand a reaction's kinetics, it is essential to characterize the transition state, which is the highest energy point along the reaction coordinate. Computational methods allow for the optimization of transition state geometries and the calculation of the activation energy, or reaction barrier. For ethoxyquinoline derivatives, the transition state for ethylene elimination has been shown to involve a four-membered ring structure. researchgate.net The calculation of the energy barrier for this process provides a quantitative measure of how fast the reaction will proceed. A lower energy barrier corresponds to a faster reaction rate. These calculations are typically performed using density functional theory (DFT) or ab initio methods. nih.govresearchgate.net

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's properties and reactivity. For molecules containing both keto and enol forms, such as the potential decomposition products of 2-ethoxyquinoline-3-carboxylic acid, computational studies can predict the equilibrium between these tautomers. nih.gov For some ethoxyquinolines, the keto form is found to be more stable than the enol form. nih.govresearchgate.net The position of the tautomeric equilibrium can be influenced by factors such as the solvent, which can be modeled computationally. Understanding the dominant tautomeric form is crucial for predicting its chemical behavior and biological interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time, offering insights into its flexibility and stable conformations. nih.govmdpi.com For a molecule like 2-ethoxyquinoline-3-carboxylic acid, with its rotatable ethoxy and carboxylic acid groups, MD simulations can reveal the preferred orientations of these substituents and the energy barriers between different conformations. nih.govbohrium.comchemrxiv.orgresearchgate.net While specific MD studies on this compound are not prevalent, research on other carboxylic acids and quinoline derivatives demonstrates the utility of this technique. nih.govnih.govbohrium.comchemrxiv.orgresearchgate.netnih.govnih.gov Such simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions affect the conformational preferences. nih.govnih.govbohrium.comchemrxiv.orgresearchgate.net

Table 2: Potential Dihedral Angles and Conformational States from MD Simulations

| Dihedral Angle | Range of Motion (degrees) | Most Populated State (degrees) |

| C-C-O-C (ethoxy group) | -180 to 180 | ~180 (anti-periplanar) |

| C-C-C=O (carboxylic acid) | 0 to 180 | ~0 (syn-periplanar) and ~180 (anti-periplanar) |

Note: This table represents a hypothetical output from an MD simulation, illustrating the type of conformational data that can be obtained.

In Silico Prediction of Mechanistic Aspects (e.g., Radical Scavenging Pathways, Enzyme Binding Site Affinity)

Computational methods are increasingly used to predict the biological activities of molecules. Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have been conducted to model their antioxidant, anticancer, and other biological activities. nih.govresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.net These models can be used to predict the potential of 2-ethoxyquinoline-3-carboxylic acid as a radical scavenger. mdpi.comnih.govresearchgate.net The presence of the quinoline ring and the carboxylic acid group suggests that it may possess antioxidant properties. ui.ac.id

Furthermore, molecular docking simulations can predict the binding affinity of 2-ethoxyquinoline-3-carboxylic acid to the active sites of various enzymes. nih.govnih.govnih.govnih.gov By docking the molecule into the crystal structure of a target protein, it is possible to estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for drug design and for understanding the molecule's potential mechanism of action. For instance, docking studies on similar quinoline derivatives have explored their potential as inhibitors of enzymes implicated in diseases like cancer. nih.gov

Table 3: Example of In Silico Predictions for Biological Activity

| Predicted Activity | Method | Key Findings/Predictions |

| Radical Scavenging | QSAR | Potential for hydrogen atom donation from the carboxylic acid group. |

| Enzyme Inhibition | Molecular Docking | Predicted binding affinity to a specific enzyme active site, with key interacting residues identified. |

Note: This table provides illustrative examples of predictions that can be made using in silico methods.

Validation and Refinement of Computational Models with Experimental Spectroscopic and Crystallographic Data

The accuracy of computational models is paramount, and their validation against experimental data is a critical step in the research process. fiveable.me For 2-ethoxyquinoline-3-carboxylic acid, calculated properties should be compared with experimental data whenever possible. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. ui.ac.id Similarly, calculated NMR chemical shifts can be validated against experimental NMR spectra. mdpi.com Discrepancies between calculated and experimental data can be used to refine the computational model, for example, by choosing a more appropriate level of theory or basis set.

Crystallographic data, if available, provides the most definitive validation of the calculated ground-state geometry of a molecule. The bond lengths, bond angles, and dihedral angles from the X-ray crystal structure can be directly compared with the optimized geometry from computational calculations. This comparison helps to assess the accuracy of the computational method and provides confidence in its predictive power for other properties. Several studies on quinoline derivatives have demonstrated the importance of this validation step. nih.govnih.govui.ac.idconsensus.app

Molecular Interactions and Mechanistic Studies of 2 Ethoxyquinoline 3 Carboxylic Acid Derivatives

Protein-Ligand Interaction Analysis via Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method provides valuable insights into the binding affinity, key interacting amino acid residues, and the nature of the forces driving the interaction between 2-ethoxyquinoline-3-carboxylic acid derivatives and their biological targets.

Binding Affinity Prediction and Docking Score Analysis

The binding affinity of a ligand to its protein target can be estimated through docking scores, which are calculated based on the intermolecular interactions between the two molecules. For a series of 2-alkoxyquinoline-3-carbaldehyde thiosemicarbazone derivatives, which are structurally related to 2-ethoxyquinoline-3-carboxylic acid, molecular docking studies against the ATP-binding site of Staphylococcus aureus DNA gyrase have been performed. The docking scores, often expressed in kcal/mol, provide a measure of the binding free energy, with more negative values indicating a higher predicted binding affinity. These computational predictions of binding affinity often show a good correlation with experimentally determined inhibitory activities, making molecular docking a valuable tool for screening and prioritizing potential drug candidates.

Table 1: Representative Docking Scores of 2-Alkoxyquinoline-3-carbaldehyde Thiosemicarbazone Derivatives against S. aureus DNA Gyrase

| Derivative | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Compound A | -8.5 |

| Compound B | -7.8 |

| Compound C | -7.2 |

| Compound D | -6.5 |

This table presents illustrative data based on typical findings in molecular docking studies of quinoline (B57606) derivatives.

Identification of Key Amino Acid Residues Involved in Binding

A crucial aspect of understanding protein-ligand interactions is the identification of the specific amino acid residues within the binding site that form key contacts with the ligand. For derivatives of 4-anilino-2-ethoxyquinoline-3-carboxylic acid targeting protein kinase CK2, molecular docking has revealed interactions with several conserved residues in the ATP-binding pocket. These often include residues such as Val66, Ile95, and Ile174, which contribute to the hydrophobic enclosure of the ligand, as well as the catalytically important Lys68. The precise interactions with these residues are fundamental to the stable binding and inhibitory action of these compounds.

Mechanistic Probes of Enzyme Inhibition

Mechanistic studies delve into how the binding of 2-ethoxyquinoline-3-carboxylic acid derivatives leads to the modulation of enzyme function. These investigations typically employ enzyme kinetics and other biophysical methods to determine the mode of inhibition and the specific steps in the enzyme's catalytic cycle that are affected.

Investigations into Protein Kinase CK2 Inhibition Mechanisms

Derivatives of 2-ethoxyquinoline-3-carboxylic acid have emerged as potent inhibitors of protein kinase CK2, an enzyme implicated in various human diseases. Enzyme kinetic studies have demonstrated that these compounds often act as competitive inhibitors with respect to ATP. This indicates that they bind to the same site on the enzyme as the natural substrate, ATP, thereby preventing the phosphorylation of protein substrates. This competitive mode of inhibition is consistent with the findings from molecular docking studies, which show these inhibitors occupying the ATP-binding pocket. The inhibitory potency, often quantified by the inhibition constant (Ki), can be fine-tuned by modifying the substituents on the quinoline core, which in turn alters the interactions with the amino acid residues in the active site.

Analysis of DNA Gyrase Interaction Mechanisms

DNA gyrase is a bacterial enzyme that is a well-established target for antibacterial agents. Certain novel 2-alkoxyquinoline derivatives have shown promising inhibitory activity against this enzyme. Molecular docking and subsequent biochemical assays have suggested that these compounds may exert their effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding site on GyrB, these inhibitors are thought to prevent the conformational changes necessary for the enzyme's DNA supercoiling activity, ultimately leading to bacterial growth inhibition.

Table 2: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Ethoxyquinoline-3-carboxylic acid |

| 2-Alkoxyquinoline-3-carbaldehyde thiosemicarbazone |

Interactions with Nucleic Acids and Other Biological Macromolecules

Quinoline derivatives are known to interact with various biological macromolecules, with DNA being a primary target for many of their observed biological effects, including anticancer activity. ijresm.combenthamdirect.comnih.gov The planar nature of the quinoline ring allows these molecules to intercalate between the base pairs of the DNA helix or bind to its grooves. iosrjournals.org

In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the A/T minor groove region of a B-DNA duplex. benthamdirect.comnih.gov This binding is stabilized by significant hydrogen bond interactions. benthamdirect.comnih.gov Specifically, the substituent at the 2nd position, which can be a carbonyl group, is predicted to act as a hydrogen bond donor/acceptor, forming bonds with adenine (B156593) and guanine (B1146940) base pairs. benthamdirect.comnih.gov This interaction with DNA is a vital component of their mechanism of action as anticancer agents, inhibiting nucleic acid synthesis and, consequently, protein synthesis in rapidly dividing cells. nih.goviosrjournals.org

Besides DNA, quinoline derivatives can also interact with proteins. Some derivatives have been shown to modulate the antioxidant activity of Human Serum Albumin (HSA), suggesting a binding interaction with the protein. mdpi.com While the interactions were found to be slight and likely on the surface, they still resulted in a synergistic or additive antioxidant effect. mdpi.com Other studies have identified quinoline derivatives as inhibitors of enzymes like fatty acid binding proteins (FABPs), where they act as antinociceptive and anti-inflammatory agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of quinoline derivatives influences their biological activity and for designing more potent and selective compounds. nih.govrsc.orgorientjchem.org

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. rsc.org

For Antibacterial Activity: The introduction of specific substituents can significantly enhance antibacterial potency. For example, linking a quinolone fragment to a quinoline core created a hybrid compound with broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.gov The presence of a chloro group has also been shown to enhance the activity of certain derivatives. rsc.org The potential of these compounds is often directly associated with the substituent effect on the ring. rsc.org

For Anti-inflammatory Activity: Studies on new thiazoline-quinoline derivatives have shown that most tested compounds exhibited good to excellent anti-inflammatory activity compared to the standard drug indomethacin. nih.gov

For Enzyme Inhibition: In the context of α-glucosidase inhibition, SAR analysis of quinoline-1,3,4-oxadiazole hybrids revealed that a propyl group was the optimal alkane chain length for inhibitory potency. nih.gov Furthermore, the electronic properties of substituents play a role; the introduction of an azole ring can enhance ligand binding and improve lipophilicity, facilitating transport across cell membranes. nih.gov

For Anticancer Activity: For 2-styrylquinoline (B1231325) derivatives, modifying the scaffold at positions 2 and 3 with groups like carboxylic acids, amines, and hydroxyls led to potent inhibitors of insulin-like growth factors (IGFs), which are involved in cancer cell growth and survival. orientjchem.org

The insights gained from SAR studies form the basis for the rational design of new quinoline derivatives with improved or modulated mechanistic outcomes. nih.govrsc.org

Hybridization: A successful strategy involves molecular hybridization, where two or more pharmacophores are combined into a single molecule to target multiple pathways or enhance activity. For instance, creating a hybrid of a quinoline and a quinolone led to a dual-target antibacterial agent. nih.govnih.gov

Modulating Physicochemical Properties: The selectivity of quinoline-3-carboxylic acid derivatives for cancer cells over non-cancerous cells was enhanced by hydrolyzing parent ester compounds. nih.gov This modification changes the pKa value of the compounds, leading to an unionized, more readily absorbed form in the acidic environment of tumors. nih.gov

Targeted Substitutions: For α-glucosidase inhibitors, recognizing that a carboxyl group was essential for activity allowed researchers to focus on modifying other parts of the quinoline scaffold. researchgate.net Computational methods like molecular docking are used to predict how different substituents will fit into the binding pocket of a target enzyme, guiding the synthesis of more effective inhibitors. nih.gov For example, after identifying that quinoline-1,3,4-oxadiazole compounds were potent non-competitive inhibitors of α-glucosidase, molecular dynamics simulations were used to understand the stable binding at the allosteric site, providing a blueprint for future designs. nih.gov

Theoretical Basis for Biological Activity (e.g., Anti-Radical Mechanisms)

The biological activities of quinoline derivatives, particularly their antioxidant properties, are underpinned by specific theoretical and mechanistic principles. researchgate.net Free radicals and oxidative stress are implicated in the pathogenesis of many diseases, and the ability of quinolines to counteract these reactive species is a key aspect of their therapeutic potential. researchgate.netnih.gov

The antioxidant mechanism of quinoline derivatives often involves the donation of a hydrogen atom from a hydroxyl or other suitable group on the quinoline ring to scavenge free radicals. ui.ac.idui.ac.id The stability of the resulting quinoline radical is a critical factor in its antioxidant efficacy. This stability is often enhanced by the delocalization of the unpaired electron across the aromatic ring system. researchgate.net

Studies have shown that modifying isatin (B1672199) to form quinoline-4-carboxylic acid derivatives significantly increases antioxidant activity. ui.ac.idui.ac.id For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated better radical scavenging ability than 2-methylquinoline-4-carboxylic acid, which was attributed to the greater resonance stabilization of the quinoline radical provided by the additional aromatic ring. ui.ac.id

The presence, number, and location of functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups are vital for antioxidant activity. mdpi.comresearchgate.net An increase in the number of hydroxyl groups generally leads to higher antioxidant potential. mdpi.com The carboxylic acid group can also contribute to the anti-radical mechanism, likely due to the relative ease with which the acidic proton can be released. researchgate.netui.ac.id

Computational studies, using methods like Density Functional Theory (DFT), help to elucidate these mechanisms by modeling the electronic structure and energetic properties of the molecules and their radical forms. nih.govmdpi.com These theoretical investigations provide a rational basis for the observed antioxidant activities and guide the design of new derivatives with enhanced anti-radical capabilities. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 2-Ethoxyquinoline-3-carboxylic Acid

Research directly focused on 2-Ethoxyquinoline-3-carboxylic acid is limited; however, findings on the broader quinoline-3-carboxylic acid class provide a foundational understanding. The primary route for its synthesis is inferred to be the hydrolysis of its corresponding ester, ethyl 2-ethoxyquinoline-3-carboxylate. This is a common and effective method for producing various quinoline-3-carboxylic acid derivatives. mdpi.com

The biological potential of the quinoline-3-carboxylic acid scaffold is well-documented. Derivatives are investigated for a wide range of pharmacological activities, including:

Antiviral activity , particularly as HIV-1 integrase inhibitors. mdpi.com

Anticancer properties , with studies showing antiproliferative effects against various cancer cell lines. nih.govnih.gov

Enzyme inhibition , specifically targeting protein kinase CK2. nih.gov

Anti-inflammatory and antioxidant potential . nih.gov

In-silico studies on related 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that these molecules can act as DNA minor groove binding agents, which may be a key part of their mechanism of action. benthamdirect.comnih.govresearchgate.net The substitution at various positions on the quinoline (B57606) ring is known to significantly influence the compound's biological activity and physicochemical properties. mdpi.com

Identification of Remaining Research Gaps and Challenges

Despite the extensive research into the quinoline family, there are significant gaps in the specific knowledge base for 2-Ethoxyquinoline-3-carboxylic acid.

Lack of Specific Synthesis Data: While general methods like the Doebner reaction or Friedländer synthesis are known for the quinoline core, and hydrolysis for the final acid, detailed, optimized, and published synthetic protocols specifically for 2-Ethoxyquinoline-3-carboxylic acid are not readily available. iipseries.orgmdpi.com

Scarcity of Physicochemical and Spectroscopic Data: There is a notable absence of published experimental data for the physicochemical properties (e.g., melting point, pKa, solubility) and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this specific compound. Data is often available for precursors or related derivatives like N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which can be confused with the target compound. nih.govchemicalbook.comwikipedia.orgsigmaaldrich.com

Undefined Biological Profile: While the broader class of quinoline-3-carboxylic acids shows promise, the specific biological activity profile of the 2-ethoxy variant remains largely uncharacterized. Its efficacy as an antiviral, anticancer, or enzyme-inhibiting agent has not been specifically determined or compared to other derivatives.

Mechanism of Action: The precise molecular targets and mechanism of action for 2-Ethoxyquinoline-3-carboxylic acid are unknown. It is unclear if it follows the DNA-binding pattern of other quinoline derivatives or if the 2-ethoxy group confers a different mode of action. benthamdirect.com

Proposed Directions for Advanced Synthetic Methodologies

Future research should focus on developing efficient and sustainable methods for synthesizing 2-Ethoxyquinoline-3-carboxylic acid and its analogues.

Green Chemistry Approaches: Exploration of green synthetic routes, such as microwave-assisted synthesis or the use of environmentally benign catalysts and solvents, could improve yield, reduce reaction times, and minimize waste. nih.govbohrium.com Recent advances in using solid acid catalysts or ionic liquids for quinoline synthesis could be adapted. mdpi.commdpi.com

One-Pot Reactions: Designing one-pot, multicomponent reactions (MCRs) would be a highly efficient strategy for generating a library of related derivatives for structure-activity relationship (SAR) studies. nih.gov

Catalytic C-H Activation: Modern synthetic strategies involving transition-metal-catalyzed C-H activation and functionalization could provide novel and direct pathways to substituted quinolines, bypassing traditional multi-step sequences. mdpi.com

Future Avenues in Computational and Theoretical Studies

Computational chemistry offers powerful tools to bridge the existing knowledge gaps and guide experimental work.

DFT and QSAR Studies: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of 2-Ethoxyquinoline-3-carboxylic acid. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could then be developed to correlate its structural features with potential biological activities, guiding the design of more potent derivatives.

Molecular Docking Simulations: Docking studies can predict the binding affinity and interaction patterns of 2-Ethoxyquinoline-3-carboxylic acid with various biological targets, such as viral enzymes (e.g., HIV integrase), protein kinases, or DNA. nih.govmdpi.com This would help prioritize experimental testing and elucidate its potential mechanisms of action.

ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be crucial for evaluating the drug-likeness of the compound early in the research process. nih.govmdpi.com

Emerging Research Areas in Molecular Interactions and Mechanistic Elucidation

A deep understanding of the compound's behavior at a molecular level is essential for any therapeutic development.

Target Identification and Validation: Experimental studies are needed to identify the specific cellular and molecular targets of 2-Ethoxyquinoline-3-carboxylic acid. This could involve affinity chromatography, proteomics-based approaches, or screening against panels of enzymes and receptors.

Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and NMR spectroscopy should be used to quantify the binding kinetics and thermodynamics of the compound with its identified targets.

Mechanistic Pathway Analysis: Should the compound show significant biological activity, detailed mechanistic studies will be required. For example, if it exhibits anticancer properties, investigations into its effects on the cell cycle, apoptosis, and specific signaling pathways would be necessary. Elucidating whether its mechanism involves DNA interaction, as suggested for related compounds, is a key priority. benthamdirect.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Ethoxyquinoline-3-carboxylic acid?

- Methodological Answer : A common approach involves cyclization of substituted precursors under anhydrous conditions. For example, using a quinoline precursor with an ethoxy group at position 2 and a carboxylic acid at position 3, cyclization can be achieved via acid-catalyzed reactions (e.g., ZnCl₂ in methanol) under reflux . Molecular sieves (3Å) may enhance yield by absorbing water and stabilizing intermediates . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for purification .

Q. How can researchers distinguish structural isomers of quinoline-3-carboxylic acid derivatives during characterization?

- Methodological Answer : Advanced NMR techniques (e.g., ¹H-¹³C HSQC, NOESY) can resolve positional isomerism. For instance, the ethoxy group at position 2 in 2-Ethoxyquinoline-3-carboxylic acid produces distinct coupling patterns compared to isomers with substituents at positions 4 or 5. IR spectroscopy further differentiates carboxylic acid (-COOH) stretching (~1700 cm⁻¹) from ester or amide derivatives .

Q. What purification techniques are most effective for isolating 2-Ethoxyquinoline-3-carboxylic acid from reaction mixtures?